Perfluorooctanoate de sodium

Vue d'ensemble

Description

Sodium perfluorooctanoate is a fluorinated surfactant with the chemical formula C8F15NaO2. It is known for its unique properties, including very low surface tension, high fluidity, low dielectric constant, high vapor pressure, high compressibility, and high gas solubility . These properties make it significantly more surface-active than its hydrocarbon counterparts, making it irreplaceable in many applications .

Applications De Recherche Scientifique

Sodium perfluorooctanoate has a wide range of applications in scientific research due to its unique properties:

Mécanisme D'action

Target of Action

Sodium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), is a type of fluorinated surfactant . The primary targets of sodium perfluorooctanoate are the micelles formed in aqueous solutions . Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, and they play a crucial role in the action of sodium perfluorooctanoate .

Mode of Action

The mode of action of sodium perfluorooctanoate involves its interaction with micelles. The compound starts to aggregate at a certain concentration, forming pre-micelles of perfluorooctanoate ions . These pre-micelles capture counterions and form micelles at a critical micelle concentration (CMC) . The micelles at the CMC are highly ionized and strongly hydrated . The addition of urea to an aqueous solution of sodium perfluorooctanoate decreases the CMC and increases the counterion dissociation . This suggests that urea localizes at the micelle surface in a manner that reduces headgroup repulsions .

Biochemical Pathways

It is known that the compound influences the self-aggregation mechanism of surfactants in aqueous solutions . This process can affect various biochemical pathways, particularly those involving surfactant interactions.

Pharmacokinetics

Due to its surfactant properties, it is expected to have high bioavailability and persistence in the environment .

Result of Action

The result of sodium perfluorooctanoate’s action is the formation of micelles in aqueous solutions . These micelles are highly ionized and strongly hydrated . The presence of urea increases the surface area per headgroup and decreases the packing density at the micelle surface . This suggests that sodium perfluorooctanoate’s action results in changes in the structure and properties of micelles .

Action Environment

The action of sodium perfluorooctanoate is influenced by environmental factors. For instance, the presence of urea in the solution affects the micellization of the compound . Additionally, the compound is persistent in the environment and resistant to degradation . This means that environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Sodium perfluorooctanoate plays a role in biochemical reactions primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serum albumin, a major protein in the blood, by binding to its hydrophobic pockets. This interaction can alter the protein’s conformation and affect its function. Additionally, sodium perfluorooctanoate can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .

Cellular Effects

Sodium perfluorooctanoate affects various types of cells and cellular processes. It can disrupt cell membrane integrity by integrating into the lipid bilayer, leading to increased membrane permeability. This compound also influences cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in lipid metabolism and inflammation. Sodium perfluorooctanoate has been shown to alter gene expression by activating or repressing specific genes involved in these pathways .

Molecular Mechanism

At the molecular level, sodium perfluorooctanoate exerts its effects through several mechanisms. It can bind to proteins and enzymes, altering their structure and function. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. Sodium perfluorooctanoate can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium perfluorooctanoate change over time. The compound is highly stable and resistant to degradation, maintaining its activity for extended periods. Long-term exposure to sodium perfluorooctanoate can lead to chronic effects on cellular function, such as persistent activation of inflammatory pathways and disruption of metabolic processes. In vitro studies have shown that sodium perfluorooctanoate can accumulate in cells over time, leading to increased toxicity .

Dosage Effects in Animal Models

The effects of sodium perfluorooctanoate vary with different dosages in animal models. At low doses, it may cause mild alterations in liver function and lipid metabolism. At high doses, sodium perfluorooctanoate can induce severe toxic effects, including liver damage, endocrine disruption, and developmental toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .

Metabolic Pathways

Sodium perfluorooctanoate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause damage. Additionally, sodium perfluorooctanoate can affect metabolic flux by altering the activity of key enzymes involved in lipid and carbohydrate metabolism. This can result in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, sodium perfluorooctanoate is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. Sodium perfluorooctanoate can also interact with cell membrane transporters, allowing it to enter and accumulate in specific tissues. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

Sodium perfluorooctanoate exhibits specific subcellular localization patterns. It can accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The compound may also localize to lipid droplets, affecting lipid storage and metabolism. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of sodium perfluorooctanoate within different cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium perfluorooctanoate is typically synthesized through the electrochemical fluorination of octanoic acid. This process involves the substitution of hydrogen atoms with fluorine atoms in the presence of an electrolyte solution. The reaction conditions include a high voltage to drive the fluorination process and a controlled temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, sodium perfluorooctanoate is produced using large-scale electrochemical cells. The process involves the continuous feeding of octanoic acid into the cell, where it undergoes fluorination. The product is then purified through distillation and crystallization to obtain high-purity sodium perfluorooctanoate .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium perfluorooctanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which are highly electronegative. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as hydroxide ions and amines. The reactions typically occur under basic conditions to facilitate the substitution process .

Major Products: The major products formed from these reactions include perfluorooctanoic acid derivatives, which retain the fluorinated carbon chain but have different functional groups attached .

Comparaison Avec Des Composés Similaires

Perfluorooctanoic acid: Similar in structure but lacks the sodium ion, making it less soluble in water.

Perfluorooctane sulfonate: Another fluorinated surfactant with similar properties but a different functional group, making it more effective in certain applications.

Uniqueness: Sodium perfluorooctanoate is unique due to its combination of a highly fluorinated carbon chain and a sodium ion, which gives it exceptional solubility in water and strong surfactant properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required .

Activité Biologique

Sodium perfluorooctanoate (SPFO), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its widespread environmental presence and potential biological effects. This article provides a comprehensive overview of the biological activity of SPFO, highlighting its mechanisms of action, toxicological implications, and relevant case studies.

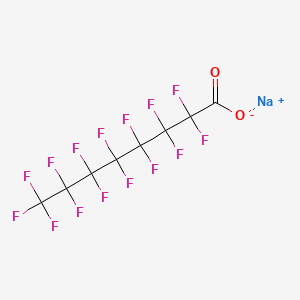

Chemical Structure and Properties

Sodium perfluorooctanoate is the sodium salt of perfluorooctanoic acid (PFOA), characterized by a fully fluorinated carbon chain with eight carbons and a carboxylate functional group. Its chemical formula is . The compound exhibits unique surfactant properties due to its hydrophobic fluorinated tail and hydrophilic carboxylate head, allowing it to interact with biological membranes and proteins.

Mechanisms of Biological Activity

- Membrane Interaction : SPFO has been shown to influence membrane dynamics by altering the phase transition temperature of phospholipid bilayers. Studies indicate that SPFO can disrupt the integrity of pulmonary surfactant, which is crucial for lung function, potentially leading to respiratory issues .

- Metabolic Effects : Research indicates that exposure to SPFO may alter lipid metabolism. A metabolomic study found strong associations between SPFO levels in serum and various lipid metabolites, suggesting that SPFO impacts lipid homeostasis .

- Endocrine Disruption : SPFO has been implicated in endocrine disruption, affecting hormone signaling pathways. Animal studies have shown that exposure can lead to changes in reproductive health markers and thyroid hormone levels .

Case Studies and Research Findings

- Animal Studies : In rodent models, SPFO exposure has resulted in significant adverse effects including liver hypertrophy, altered serum lipid profiles, and increased incidence of tumors such as islet cell adenomas . A notable study demonstrated dose-dependent increases in tumor incidence among rats exposed to PFOS (which shares similar properties with SPFO) over extended periods .

- Human Health Implications : Epidemiological studies have linked SPFO exposure to various health outcomes in humans, including developmental effects during pregnancy and potential links to certain cancers . A large cohort study identified associations between serum PFOS levels and metabolic disorders, reinforcing concerns about its impact on human health .

Table 1: Summary of Biological Effects Observed in Animal Studies

Table 2: Metabolomic Associations with Sodium Perfluorooctanoate

| Metabolite | Association Strength (P-value) |

|---|---|

| Sphingomyelin | |

| Lignoceroylcarnitine | |

| D-Glucose | Notable positive association |

| Uric Acid | Positive association with PFOA |

Propriétés

Numéro CAS |

335-95-5 |

|---|---|

Formule moléculaire |

C8HF15NaO2 |

Poids moléculaire |

437.06 g/mol |

Nom IUPAC |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

Clé InChI |

ORWIEAKWZZIQKG-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |

SMILES canonique |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] |

Key on ui other cas no. |

335-95-5 |

Pictogrammes |

Irritant |

Numéros CAS associés |

335-67-1 (Parent) |

Synonymes |

ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.